Product packaging for 5-Methyl-2-phenylfuran-3-carboxylic acid(Cat. No.:CAS No. 5926-07-8)

5-Methyl-2-phenylfuran-3-carboxylic acid

Cat. No.: B7722785
CAS No.: 5926-07-8
M. Wt: 202.21 g/mol
InChI Key: CASZQQKUMVLKBY-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylfuran-3-carboxylic acid (CAS 64354-50-3) is a solid organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . As a derivative of furan-3-carboxylic acid, this compound serves as a versatile chemical building block, particularly in the synthesis of more complex heterocyclic systems . The furan ring system is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Research into analogous 2,5-disubstituted furan compounds has explored their potential as enzyme inhibitors, such as for α-glucosidase, which is relevant for managing type 2 diabetes, and indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy . The structural features of this compound—comprising an aromatic furan core, a carboxylic acid handle for further derivatization, and a phenyl substituent—make it a valuable intermediate for constructing potential bioactive molecules and for structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B7722785 5-Methyl-2-phenylfuran-3-carboxylic acid CAS No. 5926-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASZQQKUMVLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974684
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-07-8
Record name 5-Methyl-2-phenylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks of Furan Heterocycle Chemistry

The chemical behavior of 5-Methyl-2-phenylfuran-3-carboxylic acid is rooted in the fundamental properties of its core furan (B31954) structure. Furan is a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom. numberanalytics.comuomustansiriyah.edu.iq The ring is planar, with each atom being sp²-hybridized. uomustansiriyah.edu.iq

A defining characteristic of furan is its aromaticity. The ring system contains six π electrons—four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom—which satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=1). numberanalytics.comyoutube.com This electron delocalization imparts a degree of stability to the furan ring. However, its resonance energy is considerably lower than that of benzene (B151609), making it more reactive. youtube.com The order of aromaticity among common five-membered heterocycles is generally considered to be benzene > thiophene (B33073) > pyrrole (B145914) > furan. ksu.edu.sa

Due to its aromatic nature and higher reactivity compared to benzene, furan readily undergoes electrophilic aromatic substitution reactions, often without the need for a strong catalyst. youtube.com It can also function as a diene in Diels-Alder cycloaddition reactions, a capacity that is particularly valuable in the synthesis of complex cyclic systems. numberanalytics.comyoutube.com

Positional Isomerism and Substituent Effects in Furan Carboxylic Acids

The specific placement of substituents on the furan (B31954) ring, known as positional isomerism, profoundly influences the molecule's physical and chemical properties. nih.govstudysmarter.co.uk In the case of methyl phenyl furan carboxylic acids, different isomers exhibit distinct characteristics.

Table 1: Properties of Positional Isomers of Methyl Phenyl Furan Carboxylic Acid

Property5-Methyl-2-phenylfuran-3-carboxylic acid2-Methyl-5-phenylfuran-3-carboxylic acid
Molecular FormulaC₁₂H₁₀O₃ nih.govC₁₂H₁₀O₃ nih.gov
Molecular Weight202.21 g/mol nih.govsigmaaldrich.com202.21 g/mol nih.gov
CAS Number5926-07-8 nih.govepa.gov108124-17-0 nih.gov
IUPAC NameThis compound nih.gov2-methyl-5-phenylfuran-3-carboxylic acid nih.gov

The substituents—a methyl group, a phenyl group, and a carboxylic acid group—each exert distinct electronic effects. The methyl group is an electron-donating group (EDG) through an inductive effect, which tends to increase the electron density of the furan ring. Conversely, the phenyl group and the carboxylic acid group are electron-withdrawing groups (EWGs). The EWG nature of the carboxylic acid function can significantly impact the reactivity of the furan ring; for instance, electron-poor furans are generally less reactive in Diels-Alder reactions, though this can be overcome with thermal activation. rsc.org

The position of the carboxylic acid group is also critical for reactivity in other transformations. Studies on the reduction of furancarboxylic acids have shown that the reactivity in C–O bond hydrogenolysis is highly dependent on the location of the carboxyl group. d-nb.info Furthermore, the presence of electron-withdrawing substituents on the carbon framework generally increases the acidity of a carboxylic acid. youtube.com This occurs because the EWG helps to stabilize the negative charge of the conjugate base (the carboxylate ion) that forms upon deprotonation, thus facilitating the release of the proton. youtube.com

Research Trajectories of Substituted Furan Carboxylic Acid Scaffolds

De Novo Furan Ring Construction Strategies

The formation of the furan ring from non-cyclic starting materials is a primary strategy for accessing substituted furans. These methods involve creating the heterocyclic core through various cyclization reactions, offering flexibility in introducing desired substituents.

Cyclization Reactions Utilizing Acyclic Precursors

Building the furan ring from linear molecules is a cornerstone of heterocyclic chemistry. These methods typically involve the formation of one or two carbon-oxygen bonds and a carbon-carbon bond to close the ring, often facilitated by catalysts or specific reaction conditions that drive the cyclization and subsequent aromatization.

Transition metals are powerful tools for catalyzing the synthesis of furans from various unsaturated acyclic precursors. Their ability to activate alkynes and allenes toward nucleophilic attack enables mild and efficient cycloisomerization reactions. beilstein-journals.org

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) species, are highly effective due to their strong carbophilicity. They can catalyze the cyclization of diverse substrates, including β-alkynyl β-ketoesters, researchgate.net γ-acyloxyalkynyl ketones, beilstein-journals.orgresearchgate.net and 1-(1-alkynyl)-cyclopropyl ketones. organic-chemistry.orgacs.org For instance, the gold(I)-catalyzed reaction of 1-(1-alkynyl)-cyclopropyl ketones with nucleophiles provides a modular and efficient route to highly substituted furans through a cascade process. organic-chemistry.org The mechanism often involves the 5-endo-dig cyclization of an oxygen nucleophile onto a gold-activated alkyne. researchgate.net

Palladium (Pd): Palladium catalysis is widely used for furan synthesis. Methods include the cyclization of acetylenic ketones, acs.org the sequential Michael-Heck reactions of (Z)-β-halo allylic alcohols with activated alkynes, nih.gov and one-pot syntheses from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com A palladium-catalyzed approach using alkynoates and 2-yn-1-ols allows for the one-pot synthesis of polysubstituted furans. dntb.gov.ua These reactions provide access to a wide range of furan structures, including those with polyalkyl substitutions. nih.gov

Copper (Cu): Copper-catalyzed methods provide a cost-effective alternative for furan synthesis. These reactions include the cycloisomerization of allenyl ketones bearing a cyclopropyl (B3062369) moiety to form trisubstituted furans nih.govacs.orgacs.org and the reaction of acetylenic ketones with 1,3-dicarbonyl compounds. rsc.org A tandem addition/cyclization/carbon-carbon cleavage reaction mediated by copper provides a novel route to 2-acyl trisubstituted furans. rsc.org

Ruthenium (Ru): Ruthenium catalysts are effective for the intramolecular cyclization of hydroxy enynes and related substrates. rsc.orgrsc.orgeurekaselect.com A notable example is the selective cyclization of (Z)-pent-2-en-4-yn-1-ols to furans containing a functional group at the C(5) position, which proceeds under neutral conditions. rsc.orgrsc.org Sequential ruthenium- and copper-catalyzed reactions can be used to prepare 2,5-disubstituted furans from terminal alkynes in a one-pot process. nih.gov

Table 1: Overview of Transition-Metal-Catalyzed Furan Syntheses

Metal Catalyst Precursor Type Key Features Reference(s)
Gold (Au) γ-Acyloxyalkynyl ketones Efficient rearrangement/cycloisomerization under mild conditions. beilstein-journals.orgresearchgate.net
1-(1-Alkynyl)-cyclopropyl ketones Cascade reaction with nucleophiles to form highly substituted furans. organic-chemistry.orgacs.org
Palladium (Pd) (Z)-β-halo allylic alcohols & alkynes Sequential phosphine-palladium catalysis (Michael-Heck) for polyalkyl furans. nih.gov
1,3-Dicarbonyls & Alkenyl bromides One-pot synthesis optimized with PdCl₂(CH₃CN)₂ catalyst. mdpi.com
Copper (Cu) Allenyl ketones Strain-driving cycloisomerization to form trisubstituted furans. nih.govacs.orgacs.org
Acetylenic ketones & 1,3-Dicarbonyls Tandem reaction involving C-C bond cleavage to yield 2-acyl furans. rsc.org
Ruthenium (Ru) (Z)-en-4-yn-1-ols Intramolecular cyclization under neutral conditions. rsc.orgrsc.org
Terminal alkynes & Alcohols Sequential Ru/Cu catalysis for 2,5-disubstituted furans. nih.gov

Classical condensation reactions remain a fundamental and widely used strategy for furan synthesis. These methods typically involve the formation of a 1,4-dicarbonyl intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.

The Paal-Knorr furan synthesis is one of the most important methods in this category, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orghud.ac.uk The reaction is versatile, though it can require harsh acidic conditions which may not be suitable for sensitive substrates. organic-chemistry.orgrgmcet.edu.in The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration of the resulting hemiacetal to yield the furan ring. wikipedia.org

The Fiest-Bénary furan synthesis is another key method, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, such as a β-ketoester, in the presence of a base like pyridine (B92270) or ammonia. ambeed.comwikipedia.orgquimicaorganica.org The process begins with the deprotonation of the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. A subsequent intramolecular condensation and dehydration lead to the formation of the substituted furan. wikipedia.orgquimicaorganica.org Investigations have explored the chemoselectivity of this reaction, as Paal-Knorr type products can sometimes form from intermediates under the reaction conditions. researchgate.netdeepdyve.com

A specific synthesis of 5-methyl-2-phenyl-3-furoic acid has been documented via the saponification of its corresponding ester. prepchem.com This ester is prepared through a condensation pathway, which is then hydrolyzed by refluxing with aqueous sodium hydroxide (B78521) in ethanol, followed by acidification to precipitate the target carboxylic acid. prepchem.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex, polysubstituted furans in a single step from three or more simple starting materials. researchgate.net These reactions are characterized by high atom economy and operational simplicity. For example, highly functionalized furans can be prepared through a one-pot MCR involving an aromatic aldehyde, a 1,3-dicarbonyl compound, and an isocyanide. Another approach involves the reaction of arylglyoxals, Meldrum's acid, and various hydroxyl derivatives to create furan-2(5H)-ones and related structures. researchgate.net An acid-promoted one-pot synthesis of substituted furans can proceed from γ-alkynyl ketones through an allene (B1206475) intermediate. nih.gov MCRs have also been developed for the synthesis of furan derivatives containing bulky phenolic groups. nih.gov

Functionalization of Pre-Existing Furan Ring Systems

An alternative to de novo synthesis is the chemical modification of an existing furan ring. This approach is useful when a suitable furan starting material is readily available.

Electrophilic Aromatic Substitution Reactions on Furan Nucleus

The furan ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution. This high reactivity means that reactions can often be carried out under milder conditions than those required for benzene (B151609).

The substitution typically occurs at the C2 and C5 positions, which are the most electron-rich and lead to the most stable carbocation intermediates (sigma complexes). Friedel-Crafts acylation is a key example of this reactivity. The acylation of 2-methylfuran (B129897), an analogue of the core of the target compound, has been studied using fatty acid anhydrides over solid acid catalysts. osti.gov The reaction proceeds via an Eley-Rideal mechanism where an acyl species on the catalyst surface reacts with 2-methylfuran in a concerted or stepwise manner. osti.gov For a substrate like 2-methyl-5-phenylfuran (B12895050), electrophilic attack would be expected to occur at the C3 or C4 position. However, direct carboxylation via electrophilic substitution is generally not a standard procedure. More commonly, a functional group like a halogen is introduced and then converted to a carboxylic acid via lithiation and reaction with carbon dioxide.

Regioselective Functionalization at C2 and C3 Positions

Achieving specific substitution patterns on the furan ring is a central challenge in its chemistry. While the C2 and C5 positions are electronically activated and more reactive, functionalization at the C3 and C4 positions often requires multi-step procedures or specific synthetic methods. uwindsor.ca

Classical methods like the Feist-Bénary synthesis provide a direct route to C3-functionalized furans. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, catalyzed by a base like pyridine or ammonia. rsc.org This approach is significant as it constructs the furan ring with the desired C3-substituent, often a carboxyl or ester group, already in place. acs.org

Conversely, direct functionalization of a pre-formed furan ring at the C3 position is more complex. For 2,5-disubstituted furans, direct electrophilic attack will preferentially occur at the remaining C3 or C4 positions, but mixtures can result without strong directing effects. For π-excessive heterocycles like furan, lithiation is highly dominant at the C-2 position, making subsequent functionalization at C-3 challenging. uwindsor.ca However, studies have shown that a carboxamide group at the C2 position can effectively direct metallation to the C3 position. imperial.ac.uk The use of superbases, such as LIDAKOR (a mixture of lithium diisopropylamide and potassium tert-butoxide), has been shown to achieve metallation at the C3 position of 2-bromo-5-methylfuran (B145496), leading to 3-substituted products after quenching with an electrophile. wikipedia.org

The following table summarizes the regioselective outcomes based on the synthetic approach:

Synthetic ApproachTarget Position(s)Key Reagents/ConditionsRegioselectivity Outcome
Feist-Bénary Synthesis C3α-halo ketone, β-dicarbonyl compound, base (e.g., pyridine)Direct formation of C3-substituted furan
Direct Metallation (DoM) C32-Carboxamide furan, s-BuLiDirects lithiation to the C3 position
Superbase Metallation C32-Bromo-5-methylfuran, LIDAKORMetallation at C3, followed by electrophilic quench
Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgresearchgate.net It involves a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. researchgate.net

In furan chemistry, the heteroatom's influence complicates DoM. As a π-excessive system, furan's intrinsic reactivity favors deprotonation at the C2 position. uwindsor.ca Overcoming this electronic preference to achieve C3-metalation requires a strongly coordinating DMG at the C2 position. The N,N-diethylcarboxamide group (-CONEt₂) has been successfully employed to direct the lithiation of 2-substituted furans to the C3 position. imperial.ac.uk This strategy involves the reaction of a 2-furoic acid derivative with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting C3-lithiated intermediate can then be trapped with various electrophiles.

However, applying this to a 2,5-disubstituted furan like 2-methyl-5-phenylfuran for C3-functionalization is challenging. The C2 and C5 positions are blocked, and the electronic-donating methyl group at C5 further deactivates the adjacent C4 position for deprotonation, while the C3 proton remains the target. Research on 2-bromo-5-methylfuran indicates that standard lithiation conditions (LDA/THF) are ineffective, necessitating the use of more powerful superbasic reagents to achieve metalation. wikipedia.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed Arylation)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds in modern organic synthesis. These methods are widely used to introduce aryl groups onto heterocyclic scaffolds, including furans. arkat-usa.org The direct arylation of furan C-H bonds is a particularly atom-economical approach, avoiding the need to pre-functionalize the heterocycle with an organometallic or halide group. arkat-usa.org

For a molecule like this compound, the phenyl group at the C2 position can be introduced via such a cross-coupling reaction. For instance, a 5-methylfuran-2-carboxylic acid derivative could be coupled with an aryl halide. Alternatively, a 2-bromo-5-methylfuran intermediate could undergo a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively.

One relevant method for introducing a phenyl group onto a furan ring is the Meerwein arylation reaction. This method has been used to prepare 5-substituted phenyl-2-furoic acids from substituted anilines. consensus.app

The following table provides examples of palladium-catalyzed reactions for arylating furan derivatives.

Reaction TypeFuran SubstrateAryl SourceCatalyst SystemProduct Type
Direct C-H Arylation Furan-2-carboxamideAryl BromidePd(OAc)₂, P(o-tol)₃, Cs₂CO₃C3-Arylated furan
Direct C-H Arylation BenzofuranTriarylantimony DifluoridePd(OAc)₂, CuCl₂2-Arylbenzofuran
Heck Arylation 2,3-DihydrofuranIodobenzene[PdCl(allyl)]₂, Chiral Ionic Liquid2-Phenyl-2,3-dihydrofuran

Carboxylic Acid Introduction and Manipulation

Several strategies exist for introducing a carboxylic acid group onto a furan ring. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

One direct approach is the saponification of a corresponding ester . A documented synthesis of 5-methyl-2-phenyl-3-furoic acid involves the hydrolysis of its ester precursor by refluxing with aqueous sodium hydroxide in ethanol. imperial.ac.uk Subsequent acidification precipitates the desired carboxylic acid. A similar saponification procedure has been used to synthesize analogs like 2-methyl-5-pentyl-3-furoic acid. nih.gov

Another key method is the carboxylation of a lithiated furan intermediate . This involves treating the organolithium species with carbon dioxide (in the form of dry ice or CO₂ gas) to generate a lithium carboxylate, which is then protonated upon acidic workup. This has been demonstrated in the synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid, where lithiation with LDA at the C5 position is followed by quenching with CO₂. baranlab.org

The furan ring itself can also serve as a surrogate for a carboxylic acid group through oxidative degradation . nih.gov

The table below outlines common methods for introducing a carboxylic acid moiety.

MethodPrecursorKey ReagentsDescription
Saponification Furan-3-carboxylic esterNaOH (aq), Ethanol, HeatHydrolysis of the ester to the corresponding carboxylic acid. imperial.ac.uknih.gov
Carboxylation Lithiated FuranCO₂, then H₃O⁺Trapping of an organolithium intermediate with carbon dioxide. baranlab.org
Oxidative Cleavage Furan ringRuCl₃/NaIO₄ or O₃The furan ring is oxidized to yield a carboxylic acid. nih.gov

Retrosynthetic Analysis Approaches for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnections are plausible, primarily revolving around established furan synthesis methodologies.

Approach 1: Disconnection via Feist-Bénary Synthesis

This approach is highly convergent for constructing the polysubstituted furan core. The target acid 1 can be disconnected at the C-C and C-O bonds formed during the cyclization. This leads back to an α-haloketone and a β-ketoester.

C3-C4 and C2-O Bond Disconnection: This reveals ethyl benzoylacetate (3 ) and 1-chloroacetone (4 ) as potential precursors. The Feist-Bénary condensation of these two components would yield the ethyl ester of the target acid (2 ), which can then be hydrolyzed to the final product 1 . rsc.org

Figure 1: Retrosynthetic analysis based on the Feist-Bénary synthesis.

Approach 2: Disconnection via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for forming furans from 1,4-dicarbonyl compounds. wikipedia.org

Furan Ring Disconnection: Disconnecting the furan ring of the corresponding ester 2 leads to the 1,4-dicarbonyl intermediate 5 . This intermediate, 2-acetyl-1-phenyl-1,4-pentanedione, could be cyclized under acidic conditions to form the furan ring. The 1,4-dicarbonyl itself could be synthesized through various standard organic reactions, such as the Stetter reaction or alkylation of an enolate.

Figure 2: Retrosynthetic analysis based on the Paal-Knorr synthesis.

Approach 3: Functionalization of a Pre-formed Furan Ring

This approach builds the substitution pattern sequentially on a simpler furan starting material.

Carboxylic Acid Disconnection: This leads back to 2-methyl-5-phenylfuran (6 ). The carboxylic acid could then be installed at the C3 position via a regioselective metallation-carboxylation sequence, as discussed in sections 2.2.1.1 and 2.2.1.2.

Phenyl Group Disconnection: Intermediate 6 could be disconnected further to 2-methylfuran and a phenyl source via a cross-coupling reaction.

Each of these retrosynthetic pathways offers a viable route to the target molecule, with the choice of method depending on factors like starting material availability, desired scale, and control over regiochemistry.

Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally benign. uwindsor.caresearchgate.net Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. uwindsor.caresearchgate.net

For the synthesis of polysubstituted furans, several modern methods have been developed that offer high atom economy. uwindsor.caresearchgate.net Many of these approaches involve cycloaddition or cycloisomerization reactions where all or most of the atoms of the starting materials are present in the product.

[3+2] Annulation Reactions: Electrocatalytic [3+2] annulation between alkynes and β-keto compounds has been reported as an atom-economical strategy for synthesizing trisubstituted and tetrasubstituted furans. This method uses a ferrocene (B1249389) catalyst and avoids harsh reagents.

Cycloisomerization of γ-alkynyl ketones: This method can achieve 100% atom economy for the synthesis of furans. uwindsor.ca

Metal-Free Aziridine Ring Opening: A metal-free, atom-economical synthesis of multisubstituted furans has been developed from the intramolecular ring-opening of aziridines, where all atoms of the starting material are retained in the furan product. researchgate.net

While a specific green synthesis for this compound is not extensively documented, applying these principles would favor a convergent strategy like the Feist-Bénary or Paal-Knorr synthesis over linear routes that require protecting groups and generate more waste. For example, the Paal-Knorr synthesis from a 1,4-diketone is highly atom-economical as it only produces water as a byproduct. wikipedia.org Future research could focus on developing catalytic, one-pot procedures that assemble the target molecule from simple precursors with minimal waste generation.

Reactivity of the Furan Ring System

The furan ring, a five-membered aromatic heterocycle, possesses a unique reactivity profile. While aromatic, it is less so than benzene, allowing it to participate in reactions that temporarily disrupt its aromaticity, such as cycloadditions and various oxidative transformations. stackexchange.comyoutube.com

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov This reaction provides an atom-economical pathway to synthesize complex bicyclic structures. nih.govrsc.org In this process, the furan derivative reacts with a dienophile, an alkene-containing molecule, to form an oxabicycloheptene adduct. nih.gov The reaction involves the interaction between the highest occupied molecular orbital (HOMO) of the furan (the diene) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.govnih.gov

The direct Diels-Alder reaction of some furan derivatives, particularly those with electron-withdrawing groups like furfural, can be thermodynamically unfavorable. nih.gov However, the substituents on both the furan ring and the dienophile significantly influence the reactivity and selectivity of the cycloaddition. For instance, biomass-derived 2,5-furandicarboxylic acid (FDCA) has been successfully used in Diels-Alder reactions with benzyne. rsc.org Similarly, derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) readily undergo cycloaddition with N-phenylmaleimide derivatives. nih.gov While specific studies on this compound are not prevalent, the principles governing furan reactivity suggest its viability in such transformations, likely reacting with strong dienophiles like N-substituted maleimides.

Table 1: Examples of Diels-Alder Reactions with Furan Derivatives

Furan DieneDienophileProduct TypeReference(s)
2,5-Furandicarboxylic acidBenzyneNaphthalene derivative (after aromatization) rsc.org
2,5-Bis(hydroxymethyl)furan (BHMF)N-PhenylmaleimideOxabicycloheptene adduct nih.gov
3H-Pyrrole-3-carboxylic estersN-MethylmaleimidePyrrolo-isoquinoline adduct
Cyclopentadiene**Methyl acrylateBicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester chegg.com
Note: While not a furan, this demonstrates the reactivity of a related 5-membered heterocycle in Diels-Alder reactions.
Note: A classic example of a diene in a Diels-Alder synthesis.

The furan ring is susceptible to oxidation, which can lead to a variety of products through ring-opening or rearrangement pathways. researchgate.netthieme-connect.comresearchgate.net The specific outcome depends on the oxidant used and the reaction conditions. One common method involves treatment with N-bromosuccinimide (NBS), which can initiate an oxidative ring-opening sequence. researchgate.nettcichemicals.com Another approach uses photosensitizers and light to generate singlet oxygen, which then reacts with the furan. tcichemicals.com

These oxidative processes generate reactive intermediates that can be intercepted by various nucleophiles. tcichemicals.com For example, the oxidation of furans in the presence of an alcohol like methanol (B129727) can lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans. thieme-connect.com This reactivity has been harnessed for the site-specific modification of biomolecules by incorporating a furan moiety that can be "activated" by oxidation. tcichemicals.com In the context of substituted furans like 5-hydroxymethylfurfural (HMF), selective oxidation of the aldehyde or alcohol groups can be achieved, but under certain conditions, the furan ring itself can be oxidized, leading to products like 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.netmdpi.com The acid hydrolysis of furans is a related transformation that can lead to the formation of 1,4-dicarbonyl compounds. stackexchange.comyoutube.com

Table 2: Representative Oxidation Reactions of Furans

Furan SubstrateOxidant/ConditionsProduct TypeReference(s)
Generic FuranNBSPolysubstituted furan (via ring opening/closure) researchgate.net
Generic FuranBromine in Methanol2,5-Dimethoxy-2,5-dihydrofuran thieme-connect.com
Furan-containing PeptidePhotosensitizer, Light, AirOxidized furan intermediate for conjugation tcichemicals.com
5-Hydroxymethylfurfural (HMF)Various metal catalysts, O₂2,5-Furandicarboxylic acid (FDCA) researchgate.netresearchgate.net
5-Hydroxymethylfurfural (HMF)Biocatalyst (e.g., D. wulumuqiensis)5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) mdpi.com

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the 3-position is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives. libretexts.org

Esters: The most direct method for converting a carboxylic acid to an ester is the Fischer esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. libretexts.orgresearchgate.net The reaction is reversible, and its equilibrium can be shifted toward the product ester by using the alcohol as the solvent or by removing the water formed during the reaction. libretexts.org

Amides: Amides can be synthesized directly from carboxylic acids by reacting them with amines. nih.govcore.ac.uk However, this direct condensation often requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.govlibretexts.org Common coupling agents include carbodiimides (like DCC and EDCI) or uronium salts (like HATU). A more traditional and highly effective method involves a two-step process: first, the carboxylic acid is converted into a more reactive acyl halide (see section 3.2.3), which is then reacted with an amine to form the amide with high yield. libretexts.org

Nitriles: The conversion of a carboxylic acid to a nitrile is typically a multi-step process. libretexts.org The carboxylic acid is first converted to a primary amide (R-CONH₂). libretexts.orglibretexts.org The primary amide is then dehydrated using a strong dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield the corresponding nitrile (R-C≡N). libretexts.org

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

Starting MaterialReagent(s)ProductReaction TypeReference(s)
Carboxylic AcidAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)EsterFischer Esterification libretexts.org
Carboxylic AcidAmine, Coupling Agent (e.g., TiCl₄, HATU)AmideDirect Amidation nih.govorganic-chemistry.org
Carboxylic Acid1. SOCl₂ 2. AmineAmideVia Acyl Chloride libretexts.org
Primary AmideThionyl Chloride (SOCl₂) or P₂O₅NitrileDehydration libretexts.org

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, decarboxylation is facilitated in specific structural contexts, such as with β-keto acids or certain heterocyclic carboxylic acids. masterorganicchemistry.com For five-membered heterocycles like furan, decarboxylation can proceed through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com In this mechanism, the carboxyl group is replaced by a proton. The ease of this reaction is related to the ability of the heterocyclic ring to stabilize the transition state. Furan-2-carboxylic acid, for instance, undergoes facile decarboxylation. youtube.com The presence of substituents on the furan ring will influence the electronic properties and thus the rate of decarboxylation.

Acyl Halide Formation: Carboxylic acids can be readily converted into highly reactive acyl halides, most commonly acyl chlorides. wikipedia.orglibretexts.org This is achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acyl bromide. libretexts.org These reagents work by replacing the hydroxyl (-OH) group of the carboxylic acid with a halide, which is a much better leaving group. libretexts.orgorgoreview.com For example, 2-Methyl-5-phenylfuran-3-carboxylic acid can be converted to 2-Methyl-5-phenylfuran-3-carbonyl chloride. bldpharm.com

Subsequent Nucleophilic Displacement: Acyl halides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.orgorgoreview.com The high reactivity stems from the electron-withdrawing nature of the halogen and its ability to act as a good leaving group. orgoreview.com

Reaction with Amines: Acyl chlorides react rapidly, often exothermically, with primary or secondary amines to produce amides in high yield. libretexts.org Typically, two equivalents of the amine are used: one as the nucleophile and the second to neutralize the HCl byproduct. libretexts.org

Reaction with Water (Hydrolysis): Acyl chlorides react with water to hydrolyze back to the parent carboxylic acid. libretexts.org This reaction proceeds through a typical nucleophilic acyl substitution mechanism. libretexts.org

Other Nucleophiles: Other nucleophiles, such as alcohols (to form esters) and carboxylates (to form anhydrides), also react readily with acyl halides. libretexts.orglibretexts.org

Table 4: Reactions of Acyl Chlorides Derived from Carboxylic Acids

Acyl ChlorideNucleophileProductReference(s)
R-COClWater (H₂O)Carboxylic Acid (R-COOH) libretexts.org
R-COClAmine (R'-NH₂)Amide (R-CONH-R') libretexts.org
R-COClAlcohol (R'-OH)Ester (R-COO-R') libretexts.org
R-COClCarboxylate (R'-COO⁻)Acid Anhydride (R-CO-O-CO-R') libretexts.org

Reactivity of the Methyl and Phenyl Substituents

The reactivity of this compound is not confined to the carboxylic acid group or the furan ring itself. The peripheral methyl and phenyl substituents also possess distinct chemical reactivity, allowing for a variety of functionalization reactions that can modify the molecule's properties and create new derivatives.

Reactions at the Methyl Group (e.g., Benzylic-type Functionalization)

The methyl group at the C5 position of the furan ring exhibits reactivity analogous to that of a benzylic methyl group. This is due to the ability of the adjacent furan ring to stabilize radical or charged intermediates formed during a reaction. This "benzylic-type" reactivity allows for selective functionalization at the methyl position.

Common transformations include radical halogenation and oxidation. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light is expected to selectively introduce a bromine atom, yielding 5-(bromomethyl)-2-phenylfuran-3-carboxylic acid. This intermediate is a versatile precursor for further substitutions.

Furthermore, the methyl group can be oxidized to other functional groups. Depending on the strength and type of the oxidizing agent, the product can be an aldehyde, or more commonly, a carboxylic acid. organic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to the formation of 2-phenylfuran-3,5-dicarboxylic acid. Milder, more selective methods developed for benzylic oxidations could potentially yield the corresponding aldehyde. organic-chemistry.org Recent advancements have also shown that benzylic C-H bonds can undergo carboxylation with CO₂ under photolytic conditions to form arylpropionic acids, a reaction that could potentially be applied to this system. nih.gov

Table 1: Potential Reactions at the Methyl Group
Reaction TypeTypical ReagentsPotential ProductNotes
Radical HalogenationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)5-(Bromomethyl)-2-phenylfuran-3-carboxylic acidA versatile intermediate for subsequent nucleophilic substitutions.
Oxidation to Carboxylic AcidKMnO₄, heat; or H₂CrO₄2-Phenylfuran-3,5-dicarboxylic acidRepresents a complete oxidation of the methyl group. organic-chemistry.org
Benzylic C-H CarboxylationCO₂, photoredox catalyst2-(2-Phenylfuran-5-yl)propanoic acid derivativeA modern method for direct C-H functionalization. nih.gov

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl group attached at the C2 position of the furan core can undergo substitution reactions, primarily through electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (SNAr) is generally not feasible unless the ring is significantly modified.

Electrophilic Aromatic Substitution (EAS)

In an EAS reaction, an electrophile attacks the electron-rich phenyl ring. masterorganicchemistry.com The rate and position of this attack are governed by the electronic properties of the substituent already attached to the ring—in this case, the "5-methyl-3-carboxy-furan-2-yl" group. This substituent has competing electronic effects. The furan's oxygen atom can donate electron density into the phenyl ring via resonance (+M effect), which tends to activate the ortho and para positions and direct incoming electrophiles there. wikipedia.org Conversely, the carboxylic acid group at C3 of the furan is strongly electron-withdrawing (-I, -M effects), which deactivates the furan ring and, by extension, lessens the activating influence on the phenyl ring.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂), a powerful electron-withdrawing group, onto the phenyl ring, yielding a mixture of ortho- and para-nitrophenyl (B135317) derivatives. masterorganicchemistry.comkhanacademy.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would introduce a halogen atom, also primarily at the ortho and para positions. youtube.comlibretexts.org

Table 2: Potential Electrophilic Aromatic Substitutions on the Phenyl Ring
Reaction TypeTypical ReagentsPotential Products (Major)Notes
NitrationHNO₃, H₂SO₄5-Methyl-2-(4-nitrophenyl)furan-3-carboxylic acidThe furan substituent directs ortho, para. The para product is often favored due to less steric hindrance. masterorganicchemistry.com
BrominationBr₂, FeBr₃2-(4-Bromophenyl)-5-methylfuran-3-carboxylic acidA Lewis acid is required to activate the halogen. orgoreview.comlibretexts.org
ChlorinationCl₂, AlCl₃2-(4-Chlorophenyl)-5-methylfuran-3-carboxylic acidMechanism is analogous to bromination. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, requires very specific conditions that are not met by the parent compound, this compound. wikipedia.org The reaction necessitates two key features on the aromatic ring:

A good leaving group, typically a halide.

The presence of strong electron-withdrawing groups (like –NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

These electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org Therefore, SNAr could only become a viable pathway after the phenyl ring has been functionalized via EAS to introduce the necessary activating and leaving groups. For example, if the compound were first halogenated and then dinitrated, the resulting product could potentially undergo SNAr.

Table 3: Hypothetical Nucleophilic Aromatic Substitution Scenario
Starting Material PrerequisiteTypical NucleophilePotential ProductNotes
2-(4-Chloro-3,5-dinitrophenyl)-5-methylfuran-3-carboxylic acidSodium methoxide (B1231860) (NaOCH₃)2-(4-Methoxy-3,5-dinitrophenyl)-5-methylfuran-3-carboxylic acidThis is a hypothetical reaction, as the starting material would need to be synthesized first, likely via multiple EAS steps. wikipedia.orgmasterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Furan Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-Methyl-2-phenylfuran-3-carboxylic acid. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent functional groups and comparison with similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to its acidic nature and hydrogen bonding. rsc.org The protons of the phenyl group would likely resonate in the aromatic region of 7.2-8.0 ppm. The furan (B31954) ring possesses a single proton, which would appear as a singlet, with its chemical shift influenced by the adjacent substituents. The methyl group (-CH₃) protons attached to the furan ring are expected to produce a sharp singlet in the upfield region, likely around 2.0-2.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, generally in the 165-180 ppm range. rsc.org The carbons of the phenyl ring would produce a set of signals between approximately 125 and 135 ppm, while the carbons of the furan ring would also resonate in the aromatic region, with their exact shifts determined by the substitution pattern. The methyl carbon would give a signal in the upfield region, typically below 20 ppm. For comparison, computed ¹³C NMR data for the related compound, 5-Methyl-2-phenyl-3-furancarboxylic acid ethyl ester, shows a range of chemical shifts that help in predicting the values for the carboxylic acid. spectrabase.com

2D NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the molecular fragments and confirm the connectivity between the phenyl ring, the furan ring, the methyl group, and the carboxylic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)165 - 180
Phenyl (Ar-H)7.2 - 8.0 (m, 5H)125 - 135
Furan (C₄-H)~6.5 - 7.5 (s, 1H)110 - 150
Furan Ring CarbonsNot Applicable110 - 160
Methyl (-CH₃)~2.0 - 2.5 (s, 3H)< 20

Note: These are predicted values based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (e.g., EI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, leading to the formation of a molecular ion (M⁺•). For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 202 amu. The molecular ions are often unstable and undergo fragmentation. Prominent fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The fragmentation of the furan ring and phenyl group would also produce a characteristic pattern of fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For C₁₂H₁₀O₃, the exact mass is 202.062994 Da. nih.gov An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Observation m/z Value Interpretation
EI-MSMolecular Ion Peak~202[C₁₂H₁₀O₃]⁺•
EI-MSFragment Peak~185Loss of •OH
EI-MSFragment Peak~157Loss of •COOH
HRMSExact Mass202.0630Confirms molecular formula C₁₂H₁₀O₃

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. mdpi.comresearchgate.net A sharp and intense peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹. mdpi.com Other significant peaks would include C-O stretching vibrations (around 1200-1300 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in Raman spectra. The symmetric vibrations of the phenyl and furan rings are often strong in Raman, providing a characteristic fingerprint for the aromatic core of the molecule.

Table 3: Key Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aromatic/Methyl)2850 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-O Stretch1200 - 1300Medium

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no published crystal structure for this compound was found, such an analysis would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state. It would likely reveal that the carboxylic acid groups form hydrogen-bonded dimers, a common feature for carboxylic acids in the solid state. This analysis would also confirm the planarity of the furan and phenyl rings and determine the dihedral angle between them. This type of analysis has been performed on similar furan carboxylic acid derivatives, providing insight into their supramolecular assembly. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid), would be suitable. sigmaaldrich.com The purity would be assessed by the area of the main peak relative to any impurity peaks detected by a UV detector, typically set at a wavelength where the furan or phenyl ring absorbs strongly.

Gas Chromatography (GC): For analysis by GC, the carboxylic acid would likely need to be derivatized, for instance, by converting it to a more volatile methyl or trimethylsilyl (B98337) (TMS) ester. nist.gov This derivatization prevents peak tailing and decomposition on the column. The resulting derivative can then be analyzed on a suitable capillary column to assess purity.

Design and Synthesis of 5 Methyl 2 Phenylfuran 3 Carboxylic Acid Analogues for Chemical Exploration

Systematic Structural Modifications of the Furan (B31954) Core

The furan ring is a key heterocyclic motif, but its properties can be fine-tuned or altered by replacing it with other isosteric or bioisosteric rings. Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify physicochemical properties while retaining or enhancing biological activity. researchgate.netinformahealthcare.com Common bioisosteres for the furan ring include other five-membered heterocycles such as thiophene (B33073) and pyrrole (B145914), as well as six-membered rings like pyridine (B92270). researchgate.net

The rationale for such modifications lies in altering parameters like electron distribution, hydrogen bonding capacity, metabolic stability, and molecular geometry. For instance, replacing the furan oxygen with a sulfur atom to form a thiophene analogue can impact the ring's aromaticity and its interaction with biological targets or material matrices. Similarly, the introduction of a nitrogen atom, as in a pyrrole or pyridine ring, introduces a hydrogen bond donor or acceptor, respectively, which can fundamentally change intermolecular interactions. doi.org The synthesis of these core-modified analogues often requires bespoke multi-step synthetic routes, starting from different precursors than those used for the furan scaffold itself. doi.orgresearchgate.net For example, the synthesis of furo[3,2-b]pyridine (B1253681) nuclei has been explored as a bioisosteric replacement for indole (B1671886) scaffolds, demonstrating that such substitutions can lead to improved selectivity for specific biological targets. doi.org

Strategies for Phenyl Substituent Diversification

Synthetic strategies to achieve this diversification often employ cross-coupling reactions or begin with substituted anilines in reactions like the Meerwein arylation to construct the 2-aryl-furan system. sci-hub.se A study on 5-phenyl-2-furan derivatives as potential PDE4 inhibitors demonstrated the significant impact of phenyl substituents on biological activity. sci-hub.senih.govebi.ac.uk Researchers synthesized a series of compounds with different substituents at the ortho, meta, and para positions of the phenyl ring.

The findings indicated that both the nature and position of the substituent are critical. For example, among chloro-substituted compounds, the para-substituted analogue showed greater inhibitory activity against the PDE4B enzyme than the ortho or meta isomers. sci-hub.se Furthermore, changing from an electron-withdrawing group (like chloro) to an electron-donating group (like methoxy) at the para position resulted in a significant enhancement of activity. sci-hub.senih.gov These structure-activity relationships highlight the importance of systematic diversification.

Compound SeriesSubstituent (Position)Reported Biological Activity (IC₅₀ vs PDE4B)Reference
3-H (Unsubstituted)>200 µM sci-hub.se
3b-Cl (ortho)101.6 µM sci-hub.se
3c-Cl (meta)62.8 µM sci-hub.se
3d-Cl (para)15.7 µM sci-hub.se
3j-OCH₃ (para)9.6 µM sci-hub.se
5j-OCH₃ (para)1.4 µM nih.gov

Chemical Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a critical functional group, offering a prime handle for chemical derivatization. Standard organic chemistry transformations can readily convert it into a variety of other functional groups, including esters, amides, and acyl halides. organic-chemistry.orgmasterorganicchemistry.com The synthesis of amides, for example, can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. masterorganicchemistry.comlibretexts.orgkhanacademy.org Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com

In the context of medicinal chemistry, the carboxylic acid group is often replaced with a bioisostere to overcome potential drawbacks like poor membrane permeability or metabolic instability, while preserving the key interactions necessary for biological activity. nih.govresearchgate.net Bioisosteric replacement is a powerful tool for optimizing molecular properties. informahealthcare.comdrughunter.com A wide range of non-classical bioisosteres for carboxylic acids have been explored. nih.govnih.gov

Carboxylic Acid BioisostereKey FeaturesApproximate pKaReference
Carboxylic AcidPlanar, hydrogen bond acceptor. Can have metabolic liabilities.~4.2–4.5 drughunter.com
1H-TetrazoleMaintains acidity, more lipophilic but not always more permeable. drughunter.com A very common replacement. nih.gov~4.5–4.9 drughunter.com
SulfonamideWeaker acid, increased lipophilicity and metabolic stability. drughunter.com~9–10 drughunter.com
Hydroxamic AcidCan act as a metal chelator and forms both N and O anions. nih.govVariable nih.gov
5-oxo-1,2,4-oxadiazoleLess acidic alternative to tetrazoles, can improve oral absorption. drughunter.comVariable drughunter.com

The choice of bioisostere is highly context-dependent, and often a panel of options must be screened to find a suitable replacement that improves pharmacokinetic properties without sacrificing potency. nih.gov

Role as a Chemical Scaffold in Material Science and Catalyst Design

The furan ring, derived from renewable biomass sources, is recognized as a valuable building block for sustainable chemistry. frontiersin.orgrsc.org Furan-based compounds, including derivatives of 5-methyl-2-phenylfuran-3-carboxylic acid, serve as important chemical scaffolds in the development of advanced materials and catalysts. researchgate.netrsc.orgnih.gov

In material science, the rigid furan ring can be incorporated into polymer backbones to create bio-based polyesters and polyamides. mdpi.comacs.org For example, 2,5-furandicarboxylic acid (FDCA), a related furanic monomer, is a key component in the production of polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived PET. rsc.orgmdpi.com The specific substitution pattern of this compound, with its phenyl and carboxylic acid groups, offers reactive sites for polymerization and opportunities to create materials with unique thermal and mechanical properties. Furan derivatives are also used to produce thermoset resins, such as those made from furfuryl alcohol, which are employed as binders and in the formation of high-quality foundry molds. rsc.orgask-chemicals.comresearchgate.net

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for Furan (B31954) Functionalization

The functionalization of the furan core is crucial for creating value-added chemicals. However, the furan ring's sensitivity to strong acids, oxidants, and high temperatures presents a significant challenge, necessitating the development of new, milder catalytic methods. nih.gov C-H functionalization has emerged as a powerful tool, though its application to less stable furan derivatives requires innovative catalytic solutions. nih.gov

Research has expanded beyond traditional noble metal catalysts like palladium and rhodium to include more abundant and cost-effective non-noble metals such as copper, nickel, cobalt, and iron. mdpi.comfrontiersin.org These catalysts are being engineered for a variety of transformations:

Hydrogenation and Hydrogenolysis: Non-noble metal catalysts are actively investigated for the selective hydrogenation of furanic compounds. For instance, copper-based catalysts have shown high selectivity for converting furfural (B47365) to furfuryl alcohol. mdpi.com Bimetallic systems, such as Cu-Co on a carbon support, can achieve high yields of furfuryl alcohol under specific conditions. mdpi.com

Oxidation: The oxidation of furan derivatives, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), is a key reaction for producing bio-based polymers. mdpi.com Gold-on-carbon catalysts are being explored for this purpose. mdpi.com

C-H Functionalization: Directed C-H activation allows for precise modification of the furan ring. Ruthenium(0)-catalyzed C3-alkylation of furfurylimines is an example of selective functionalization at a typically less reactive position. nih.gov

Nature-sourced catalysts are also gaining traction as sustainable options. Materials like MgO, chitosan, and N-Methyl-d-glucamine have been successfully used to catalyze the formation of functionalized furans from carbohydrates in water. nih.govnih.gov

Catalyst SystemFuran DerivativeReaction TypeKey FindingsReference(s)
Cu-Co/C FurfuralHydrogenationAchieved 96% yield of furfuryl alcohol at 140 °C. mdpi.com
Co- and Pt-doped/ZSM-5 FurfuralConversion to γ-Valerolactone (GVL)Achieved an 85.4 mol% GVL yield, significantly higher than the non-modified zeolite. mdpi.com
Ru(0) complex FurfuryliminesC3-Alkylation (C-H Activation)Enabled selective functionalization at the C3 position of the furan ring. nih.gov
MgO, Chitosan Glucose & MalononitrileCascade Reaction to FuranCatalyzed the formation of densely functionalized furan derivatives in water. nih.govnih.gov
Gold (Au) on Carbon 5-Hydroxymethylfurfural (HMF)Oxidation to FDCAInvestigated for the synthesis of PEF precursor FDCA. mdpi.com

Integration of Flow Chemistry in Furan Synthesis

Flow chemistry, or continuous flow processing, is rapidly becoming a standard tool in organic synthesis due to its significant advantages over traditional batch methods. nih.govnih.gov These benefits include enhanced safety through smaller reaction volumes, superior heat and mass transfer, improved reaction control, and the ability to explore expanded processing windows (higher temperatures and pressures). nih.govsci-hub.se

The application of flow chemistry to furan synthesis has proven particularly effective:

Improved Yields and Reduced Reaction Times: Many reactions show marked improvement in flow systems. For instance, a transition-metal-free synthesis of 2,5-diaryl furans demonstrated significantly higher yields in a continuous-flow setup compared to a sequential batch approach (e.g., 40% yield in flow vs. 21% in batch for an unsymmetrical furan). acs.org

Safe Handling of Unstable Intermediates: Flow chemistry allows for the in situ generation and immediate use of unstable or hazardous reagents. A robust continuous flow platform has been developed for the nitration of furfural using acetyl nitrate, a notoriously unstable and explosive reagent. nih.gov This process generates the reagent and consumes it in seconds, preventing its accumulation and enabling the safe synthesis of key nitrofuran pharmaceutical intermediates. nih.gov

Scalability and Automation: Flow systems can be readily scaled up and automated. A continuous flow process for the C3-alkylation of furfural derivatives was developed, significantly reducing reaction times by operating at temperatures (200–250 °C) that would be problematic in batch scale-up. nih.gov

ReactionMethodConditionsResultReference(s)
Aldol Reaction Batch24 hoursCompletion nih.gov
Aldol Reaction Flow20 minutes100% Conversion nih.gov
Synthesis of (S)-52 Batch6 hours94% Yield nih.gov
Synthesis of (S)-52 Flow6 minutes residence time99% Isolated Yield nih.gov
Synthesis of Unsym. Furan 9i BatchN/A21% Yield acs.org
Synthesis of Unsym. Furan 9i FlowN/A40% Yield acs.org
Nitration of Furfural FlowIn situ generation of acetyl nitrateSafe, rapid synthesis of nitrofurfural in under 5 minutes. nih.gov

Exploitation of Furan Carboxylic Acids in Supramolecular Chemistry

Furan carboxylic acids, the class to which 5-Methyl-2-phenylfuran-3-carboxylic acid belongs, are intriguing building blocks for supramolecular chemistry. This field focuses on creating large, well-organized assemblies from smaller molecular components through non-covalent interactions. The rigid furan ring and the hydrogen-bonding capabilities of the carboxylic acid group make these molecules ideal candidates for designing materials with specific functions.

Liquid Crystals: Furan-containing molecules have been synthesized and shown to exhibit liquid crystalline properties. A series of compounds based on a furfural core linked to a phenyl 4-alkoxybenzoate unit were found to be purely nematogenic, meaning they form a nematic liquid crystal phase. nih.gov The incorporation of the heterocyclic furan ring was shown to directly influence the stability and range of the mesophase. nih.gov

Bio-based Polymers: The most prominent example is 2,5-furandicarboxylic acid (FDCA), which is considered a green alternative to petroleum-derived terephthalic acid. mdpi.com FDCA is the monomer used to produce polyethylene (B3416737) furanoate (PEF), a bio-based polymer with superior mechanical and thermal properties compared to PET. mdpi.commdpi.com The position of the carboxylic acid groups on the furan ring significantly impacts the polymer's properties, with 2,4-FDCA isomers resulting in polymers with a reduced tendency to crystallize compared to those made from 2,5-FDCA. rsc.org

Furan as a Carboxy Surrogate: The furan ring itself can be used as a masked carboxylic acid group. Through oxidative degradation under mild conditions (e.g., using RuCl₃/NaIO₄ or ozone), the furan ring can be converted into a carboxylic acid. osi.lv This strategy provides a robust synthetic pathway, allowing complex molecules to be built using the versatile chemistry of the furan ring, which is then converted to a carboxylic acid in a late-stage transformation. osi.lv

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize reaction conditions, understand complex mechanisms, and ensure process safety, researchers are increasingly relying on advanced characterization techniques that can monitor reactions in real-time (in situ). mt.com These methods provide a continuous stream of data without the need to isolate samples, offering a more holistic picture of the chemical transformation as it occurs. mpg.deista.ac.at

In Situ Spectroscopy: Techniques like Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy are coupled to reaction vessels to track the concentration of reactants, intermediates, and products over time. researchgate.net These methods have been used to identify intermediate iron complexes in formic acid decomposition and to monitor the transformation of polymorphic materials. researchgate.net

In Situ Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for elucidating reaction pathways. It has been employed to visualize the formation of functionalized furans from glucose, identifying key dihydrofuran intermediates and clarifying the reaction mechanism when using nature-sourced catalysts. nih.govbohrium.com This visualization helps to streamline the development of environmentally benign chemical procedures. nih.gov

In Situ Mass Spectrometry (MS): MS-based techniques can provide real-time feedback on reaction progress and mechanism, even in complex and non-aqueous solutions. acs.org A system coupling a capillary pervaporation membrane inlet with laser ionization (CP-MIMS-LEI) has been demonstrated for the continuous monitoring of catalytic reactions, allowing for the direct measurement of neutral organic molecules in the reaction mixture. acs.org

TechniqueApplication in Furan/Organic SynthesisInformation GainedReference(s)
In Situ NMR Monitoring the formation of functionalized furans from glucose.Identification of kinetic intermediates (dihydrofurans); clarification of reaction pathways. nih.govbohrium.com
In Situ FTIR/Raman/UV-Vis Real-time monitoring of homogeneously catalyzed reactions.Identification of intermediate complexes; understanding catalyst inhibition. researchgate.net
In Situ Mass Spectrometry (CP-MIMS-LEI) Continuous monitoring of catalytic oxidation and alkylation reactions.Real-time feedback on reaction conditions; quantitative monitoring of neutral analytes. acs.org
In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) Following reactions in a powder-liquid high-corrosion-resistant cell.Probing the oxidation state of metal catalysts; monitoring adsorbed species during reaction. researchgate.net

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-methyl-2-phenylfuran-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting from aryl furan derivatives. A validated route includes:

  • Paal-Knorr furan synthesis : Cyclization of 1,4-diketones or their equivalents to form the furan ring.
  • Ester hydrolysis : Conversion of ester intermediates (e.g., ethyl 3-oxo-3-phenylpropanoate) to the carboxylic acid group under acidic or basic conditions.
  • Acyl chloride formation : Treatment with oxalyl chloride to activate the carboxylic acid for subsequent amidation or coupling reactions .
    Key intermediates include phenylfuran esters and acyl chlorides, with yields optimized via temperature control (60–100°C) and solvent selection (e.g., DMF for nucleophilic substitutions) .

Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H-NMR peaks at δ 2.33 (CH3_3), 6.27–7.10 (furan and phenyl protons), and 12.86 (COOH) confirm substituent positions and purity .
  • X-ray crystallography : Resolves stereoelectronic effects of the methyl and phenyl groups on the furan ring’s planarity.
  • Mass spectrometry (HRMS) : Validates molecular weight (C12_{12}H10_{10}O3_3, MW 202.21) and fragmentation patterns .

Reactivity: How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Electron-withdrawing groups (e.g., Cl) : Stabilize reactive intermediates (e.g., acyl chlorides), enhancing reactivity with amines or alcohols.
  • Electron-donating groups (e.g., CH3_3) : Reduce electrophilicity of the carbonyl carbon, requiring harsher conditions (e.g., DCC/DMAP catalysis).
    Methodological optimization involves adjusting solvent polarity (THF vs. DCM) and stoichiometric ratios of nucleophiles .

Advanced Synthesis Optimization: What parameters significantly impact yield in large-scale synthesis?

  • Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling steps.
  • Reaction time and temperature : Prolonged heating (>4 hours) at 80°C maximizes ester hydrolysis efficiency but risks decarboxylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Structure-Activity Relationship (SAR) Studies: How does the methyl group at position 5 affect biological activity?

  • Steric effects : The 5-methyl group hinders binding to hydrophobic enzyme pockets (e.g., monoamine oxidase B), reducing inhibitory potency compared to unsubstituted analogs.
  • Electronic effects : Methyl’s electron-donating nature alters charge distribution, impacting interactions with catalytic residues. SAR studies recommend substituting with halogens (e.g., Cl) for enhanced activity .

Thermodynamic Properties: What challenges exist in measuring the enthalpy of formation for this compound?

  • Limited experimental data : Current literature lacks calorimetric studies due to compound instability at high temperatures.
  • Computational alternatives : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict enthalpy values but require validation against experimental benchmarks .

Data Contradictions: How to resolve discrepancies in reported reaction yields for acyl chloride formation?

  • Source of variability : Moisture sensitivity of oxalyl chloride and trace water in solvents can hydrolyze acyl chlorides prematurely.
  • Mitigation strategies : Use anhydrous solvents, inert atmosphere (N2_2/Ar), and quantitative 31P^{31}P-NMR to monitor reaction progress .

Catalytic Applications: Can this compound act as a ligand in transition-metal catalysis?

  • Coordination potential : The furan oxygen and carboxylic acid groups enable chelation with metals (e.g., Cu, Pd), forming stable complexes for cross-coupling reactions.
  • Case study : Pd(II) complexes of this compound catalyze Suzuki-Miyaura couplings with aryl boronic acids (TON up to 103^3) .

Computational Modeling: What molecular descriptors predict the compound’s solubility in polar solvents?

  • LogP calculations : Experimental logP ≈ 2.1 (predicted via ChemAxon) indicates moderate hydrophobicity, favoring solubility in DMSO or ethanol.
  • Hansen solubility parameters : δD_D = 18.1, δP_P = 8.3, δH_H = 6.9 guide solvent selection for formulation studies .

Toxicity and Safety: What precautions are necessary when handling this compound?

  • Acute toxicity : Limited data; assume LD50_{50} > 500 mg/kg (oral, rat) based on structural analogs.
  • Protective measures : Use fume hoods, nitrile gloves, and PPE to prevent inhalation/contact. No IARC carcinogenicity classification exists, but treat as a potential irritant .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.